molecular formula C24H32Br2O2 B039095 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene CAS No. 117499-28-2

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene

Cat. No.: B039095
CAS No.: 117499-28-2
M. Wt: 512.3 g/mol
InChI Key: IJWLSLGKXMUVJW-UHFFFAOYSA-N
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Description

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a dodecoxy chain with another bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of 4-Bromophenol: Bromobenzene is then converted to 4-bromophenol through a nucleophilic aromatic substitution reaction.

    Etherification: 4-Bromophenol is reacted with 1-bromododecane in the presence of a base such as potassium carbonate to form 4-(12-bromododecoxy)phenol.

    Final Coupling: The final step involves the coupling of 4-(12-bromododecoxy)phenol with bromobenzene under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenolic derivatives, while oxidation can produce quinones.

Scientific Research Applications

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups in the compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their function. The dodecoxy chain provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-phenoxybenzene: Similar structure but lacks the dodecoxy chain.

    4-Bromodiphenyl ether: Contains two phenyl rings connected by an oxygen atom, with bromine substituents.

    4-Bromophenoxybenzene: Similar structure but without the extended alkyl chain.

Uniqueness

1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene is unique due to its extended dodecoxy chain, which imparts distinct physical and chemical properties. This extended chain enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

1-bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32Br2O2/c25-21-11-15-23(16-12-21)27-19-9-7-5-3-1-2-4-6-8-10-20-28-24-17-13-22(26)14-18-24/h11-18H,1-10,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWLSLGKXMUVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCCCCCCOC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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